

# Spectral Analysis of 2-Hydroxy-3-phenoxypropyl Acrylate: A Technical Guide

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## Compound of Interest

Compound Name: 2-Hydroxy-3-phenoxypropyl  
acrylate

Cat. No.: B102866

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This guide provides a comprehensive overview of the spectral data for **2-Hydroxy-3-phenoxypropyl acrylate** (CAS No: 16969-10-1), a monofunctional monomer utilized in the formulation of UV-curable coatings, inks, and adhesives.<sup>[1]</sup> The document is intended for researchers, scientists, and professionals in drug development and material science, offering detailed spectral data, experimental protocols, and a visual representation of the analytical workflow.

## Molecular Structure:

- IUPAC Name: (2-hydroxy-3-phenoxypropyl) prop-2-enoate<sup>[2]</sup>
- Molecular Formula: C<sub>12</sub>H<sub>14</sub>O<sub>4</sub><sup>[2]</sup>
- Molecular Weight: 222.24 g/mol <sup>[2]</sup>
- SMILES: C=CC(=O)OCC(COC1=CC=CC=C1)O<sup>[2]</sup>

## Spectral Data Summary

The following sections present the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Hydroxy-3-phenoxypropyl acrylate**. While direct peak lists for NMR and IR are not publicly available, the tables below outline the expected

chemical shifts and vibrational frequencies based on the molecule's functional groups, supplemented with available experimental data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR spectral data are summarized below.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~ 7.35 - 7.25	Multiplet	2H	Ar-H (meta)
~ 7.00 - 6.90	Multiplet	3H	Ar-H (ortho, para)
~ 6.50 - 6.40	Doublet of Doublets	1H	Acrylate $\text{CH}=\text{CH}_2$ (trans)
~ 6.20 - 6.10	Doublet of Doublets	1H	Acrylate $\text{CH}=\text{CH}_2$
~ 5.90 - 5.80	Doublet of Doublets	1H	Acrylate $\text{CH}=\text{CH}_2$ (cis)
~ 4.40 - 4.20	Multiplet	3H	O- $\text{CH}_2$ and CH-OH
~ 4.10 - 3.90	Multiplet	2H	Ph-O- $\text{CH}_2$
~ 2.50 - 2.00	Singlet (broad)	1H	-OH

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
~ 166.0	C	C=O (Ester)
~ 158.5	C	Ar-C (quaternary, C-O)
~ 131.5	CH	=CH <sub>2</sub> (Acrylate)
~ 129.5	CH	Ar-CH (meta)
~ 128.0	CH	=CH (Acrylate)
~ 121.5	CH	Ar-CH (para)
~ 114.5	CH	Ar-CH (ortho)
~ 69.5	CH <sub>2</sub>	Ph-O-CH <sub>2</sub>
~ 68.5	CH	CH-OH
~ 66.0	CH <sub>2</sub>	O-CH <sub>2</sub> (Ester)

## Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) a technique often used for acquiring the IR spectrum of this compound.[2] The characteristic absorption bands are detailed below.

Table 3: IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~ 3400 (broad)	O-H Stretch	Hydroxyl (-OH)
~ 3060	C-H Stretch	Aromatic C-H
~ 2930	C-H Stretch	Aliphatic C-H
~ 1725	C=O Stretch	Ester Carbonyl
~ 1635	C=C Stretch	Acrylate C=C
~ 1600, 1495	C=C Stretch	Aromatic Ring
~ 1240	C-O Stretch	Ester/Ether
~ 1190	C-O Stretch	Ester
~ 1040	C-O Stretch	Ether/Alcohol
~ 810, 750	C-H Bend	Aromatic C-H (out-of-plane)

## Mass Spectrometry (MS)

The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments.

Table 4: Mass Spectrometry Data[2]

Parameter	Value
Ionization Method	Electrospray Ionization (ESI)
Ionization Mode	Negative
Precursor Ion [M-H] <sup>-</sup>	m/z 221.0819
Major Fragment Ions	m/z 121.0295, 75.024

## Experimental Protocols

Detailed methodologies for the synthesis and spectral characterization of **2-Hydroxy-3-phenoxypropyl acrylate** are provided below.

## Synthesis Protocol: Ring-Opening of Phenyl Glycidyl Ether

**2-Hydroxy-3-phenoxypropyl acrylate** is synthesized via the reaction of phenyl glycidyl ether with acrylic acid. This reaction involves the nucleophilic attack of the carboxylate from acrylic acid on the epoxide ring of phenyl glycidyl ether, typically catalyzed by a base or a Lewis acid.

- Reagents and Equipment:
  - Phenyl glycidyl ether
  - Acrylic acid
  - Catalyst (e.g., triethylamine, chromium(III) salts)
  - Polymerization inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)
  - Reaction flask with a reflux condenser, magnetic stirrer, and nitrogen inlet.
  - Heating mantle.
- Procedure:
  1. To a three-necked flask equipped with a stirrer, reflux condenser, and nitrogen inlet, add phenyl glycidyl ether (1.0 eq), acrylic acid (1.1 eq), and a polymerization inhibitor (~250 ppm).
  2. Begin stirring the mixture and introduce the catalyst (e.g., 0.01-0.05 eq).
  3. Heat the reaction mixture to 80-100°C under a nitrogen atmosphere.
  4. Monitor the reaction progress by techniques such as titration of the acid number or thin-layer chromatography (TLC).
  5. Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

6. The crude product can be purified by washing with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove unreacted acrylic acid, followed by washing with brine.
7. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent (if any) is removed under reduced pressure to yield the final product.

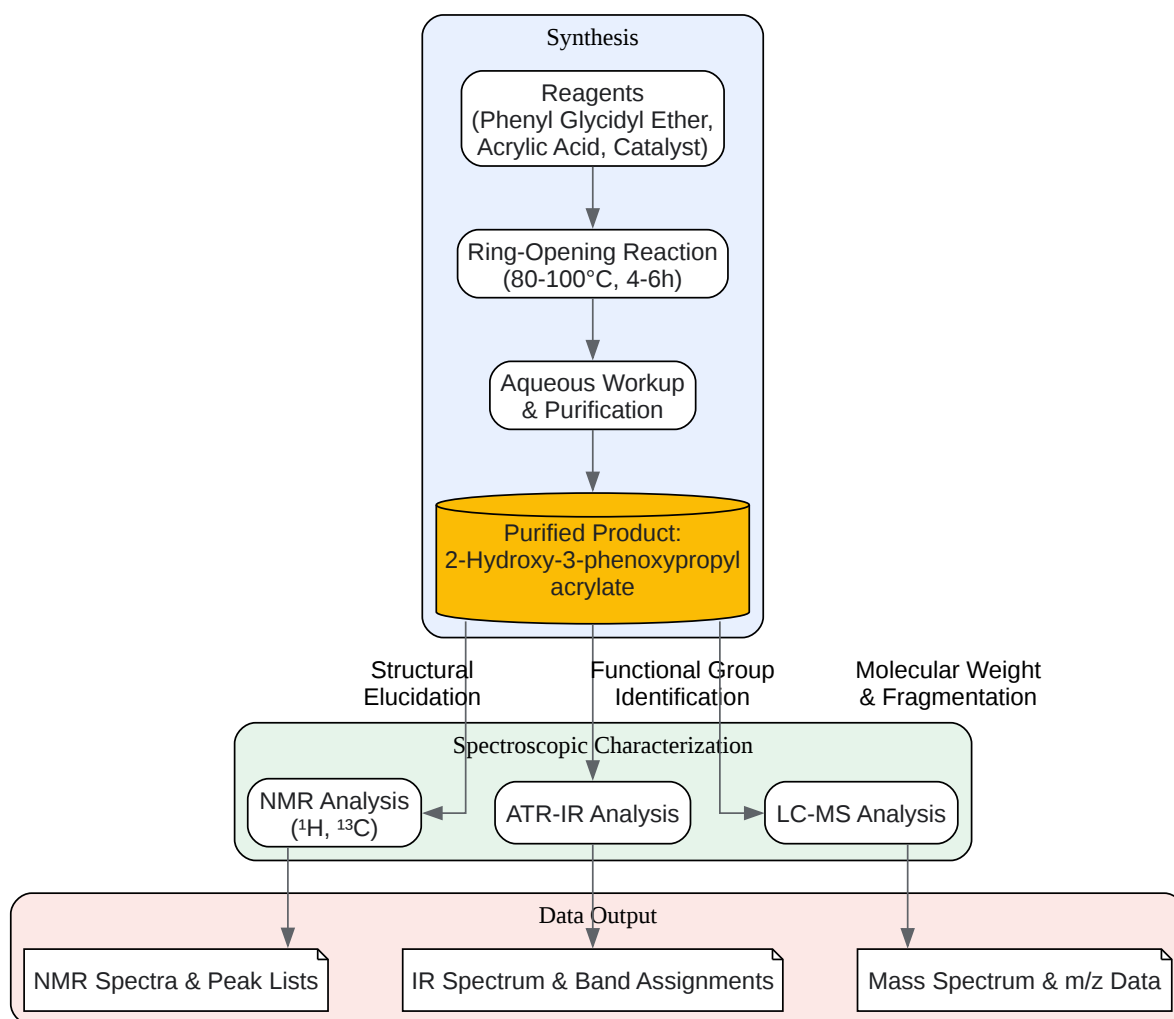
## Spectral Analysis Protocols

- NMR Spectroscopy:
  - Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
  - $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
  - $^{13}\text{C}$  NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- IR Spectroscopy:
  - Sample Preparation: Place a small drop of the liquid sample directly onto the crystal of an ATR-FTIR spectrometer.
  - Acquisition: Record the spectrum typically from 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal should be taken prior to sample analysis. Co-add 16-32 scans to improve the signal-to-noise ratio.
- Mass Spectrometry:
  - Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile.
  - Acquisition (LC-MS): Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source. A C18 column is commonly used for

separation. The mass spectrometer (e.g., an Orbitrap or Time-of-Flight analyzer) is set to scan in the desired mass range (e.g.,  $m/z$  50-500) in both positive and negative ion modes to identify the molecular ion and characteristic fragments.<sup>[2]</sup>

## Workflow Visualization

The logical flow from synthesis to final characterization of **2-Hydroxy-3-phenoxypropyl acrylate** is depicted in the following diagram.



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Caption: Synthesis and spectral analysis workflow.



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## References

- 1. Sigma Aldrich 2-Hydroxy-3-phenoxypropyl acrylate 100 mL | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 2. 2-Hydroxy-3-phenoxypropyl prop-2-enoate | C<sub>12</sub>H<sub>14</sub>O<sub>4</sub> | CID 4443516 - PubChem [pubchem.ncbi.nlm.nih.gov]
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